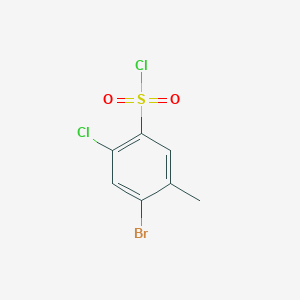

4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride

Descripción

BenchChem offers high-quality 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-bromo-2-chloro-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSZIIFZQUKBKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Pharmaceutical Applications of 4-Bromo-2-chloro-5-methylbenzenesulfonyl Chloride

Executive Summary: The "Linchpin" Scaffold

In modern drug discovery, 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride (CAS: 176433-28-0) functions not as a final active pharmaceutical ingredient (API), but as a privileged structure intermediate . Its value lies in its unique substitution pattern—a "linchpin" scaffold that allows medicinal chemists to access distinct regions of chemical space.

This guide details the technical utility of this molecule, focusing on its role in synthesizing 5-HT6 receptor antagonists , antiviral protease inhibitors , and anticancer sulfonamides . The combination of a reactive sulfonyl chloride, a cross-coupling-ready bromine, and lipophilicity-modulating methyl/chloro groups makes it an ideal candidate for Fragment-Based Drug Design (FBDD).

Molecular Architecture & Reactivity Profile

To utilize this molecule effectively, one must understand its electronic and steric landscape.

Structural Analysis

-

Sulfonyl Chloride (

): The primary electrophilic handle. It reacts rapidly with nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonates. -

Bromine (C4-Br): A high-value handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the late-stage introduction of biaryl systems, crucial for increasing potency.

-

Chlorine (C2-Cl) & Methyl (C5-Me): These are ortho-substituents relative to the sulfonyl and bromine groups.

-

Function: They induce a "twist" in the biaryl conformation, forcing the molecule into specific 3D orientations that fit hydrophobic pockets in GPCRs (e.g., 5-HT6).

-

Metabolic Stability: The C5-methyl group blocks metabolic oxidation at a typically vulnerable position.

-

Reactivity Hierarchy (Chemo-selectivity)

The synthetic logic follows a strict order of operations to avoid side reactions:

-

Nucleophilic Substitution (

): The -

Metal-Catalyzed Coupling: The

bond is activated second using Pd(0) catalysts. -

Electrophilic Aromatic Substitution (

): The ring is deactivated; further functionalization usually requires harsh conditions, making the first two handles the primary focus.

Therapeutic Applications

Neuroscience: 5-HT6 Receptor Antagonists

The most well-documented application of arylsulfonyl chlorides with this substitution pattern is in the development of 5-HT6 receptor antagonists for treating cognitive impairment (Alzheimer's) and obesity.

-

Mechanism: The sulfonyl group acts as a hydrogen bond acceptor in the receptor's binding pocket. The halogenated phenyl ring occupies a hydrophobic cleft.

-

Key Derivative: N-Arylsulfonylindole and N-Arylsulfonyltryptamine analogs.

-

Causality: The 2-chloro and 5-methyl groups provide the necessary steric bulk to lock the sulfonamide bond in a conformation that maximizes receptor affinity (

often < 10 nM).

Oncology: Carbonic Anhydrase & Tubulin Inhibition

Sulfonamides are classic pharmacophores for Carbonic Anhydrase (CA) inhibition.

-

Target: CA IX and XII (overexpressed in hypoxic tumors).

-

Strategy: The sulfonamide moiety binds to the Zinc (

) ion in the enzyme active site. The 4-bromo-2-chloro-5-methylphenyl tail interacts with the hydrophobic wall of the active site, improving selectivity over cytosolic isoforms (CA I/II).

Experimental Protocols

Protocol A: High-Yield Sulfonamide Synthesis

Objective: Derivatization of the sulfonyl chloride with a secondary amine (e.g., piperazine) to create the core scaffold.

Reagents:

-

Substrate: 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride (1.0 equiv)

-

Nucleophile: 1-(2-Methoxyphenyl)piperazine (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (0.2 M concentration) under a nitrogen atmosphere. Cool to 0°C.[1]

-

Addition: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Reasoning: Slow addition prevents localized heating and hydrolysis of the chloride.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine), then saturated

, then brine. -

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Water.

Validation Criteria:

-

LC-MS: Product peak

consistent with expected mass. Absence of hydrolyzed sulfonic acid peak. -

Yield: Expected >85%.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalizing the C4-Bromine position to expand the library.

Reagents:

-

Substrate: Sulfonamide derivative from Protocol A (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the sulfonamide, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Reasoning: Oxygen poisons Pd(0) catalysts.

-

Solvation: Add degassed 1,4-Dioxane and aqueous

. -

Heating: Heat to 90°C for 12 hours.

-

Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with water.

-

Purification: Flash column chromatography.

Visualization of Synthetic Logic

Diagram 1: Divergent Synthesis Workflow

This diagram illustrates how the molecule serves as a branching point for library generation.

Caption: Divergent synthesis strategy utilizing the chemoselective reactivity of the sulfonyl chloride followed by the bromine handle.

Diagram 2: Pharmacophore Interaction (5-HT6 Model)

This diagram models the logical interaction between the molecule's substituents and a theoretical GPCR binding pocket.

Caption: Pharmacophore map showing how the scaffold's substituents facilitate binding in the 5-HT6 receptor pocket.

Data Summary: Substitution Effects[2]

| Substituent | Position | Chemical Role | Biological Impact |

| Sulfonyl (-SO2-) | C1 | Electrophile / Linker | Critical H-bond acceptor; rigidifies the amine tail. |

| Chloro (-Cl) | C2 (Ortho) | Steric Bulk | Forces non-planar conformation; improves selectivity. |

| Bromo (-Br) | C4 (Para) | Synthetic Handle | Site for extending the carbon skeleton (increasing MW and lipophilicity). |

| Methyl (-CH3) | C5 (Meta) | Lipophilic Donor | Blocks metabolic oxidation; fine-tunes logP. |

References

-

National Center for Biotechnology Information (2005). Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation. Journal of Medicinal Chemistry.[2] Link

-

Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor ligands. Drug Discovery Today. Link

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Barrow, J. C., et al. (2000). Synthesis and evaluation of 4-substituted benzenesulfonamides as potent 5-HT6 antagonists. Bioorganic & Medicinal Chemistry Letters.[2] Link

-

Sigma-Aldrich. Product Specification: 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride.Link

Sources

Solubility profile of 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride in organic solvents

[1]

Executive Summary & Chemical Identity[2]

-

Compound: 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride[1]

-

CAS: 1246776-80-6 (Isomer specific) / General Class: Arylsulfonyl Chlorides

-

Physical State: Typically a white to off-white crystalline solid.[2]

-

Primary Hazard: Corrosive, moisture-sensitive (lachrymator).

-

Solubility Behavior: Highly soluble in polar aprotic solvents; moderately soluble in aromatic hydrocarbons; insoluble (and reactive) in protic solvents.

Core Directive: The solubility of this compound cannot be decoupled from its reactivity. Unlike stable pharmaceuticals, this electrophile undergoes rapid hydrolysis in the presence of moisture. Solvent selection must prioritize "anhydrous integrity" over simple dissolution capacity.

Solvent Compatibility Matrix

The following data categorizes solvents based on dissolution capacity and chemical inertness.

Table 1: Operational Solubility Profile

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Low | Reaction medium; Extraction |

| Chloroform ( | Excellent | Low | NMR analysis; Recrystallization | |

| Polar Aprotic | Tetrahydrofuran (THF) | Good | Low* | Reaction medium (Grignard/Lithiation) |

| Acetonitrile (MeCN) | Good | Low | Nucleophilic substitutions | |

| Acetone | Good | Medium | Rapid dissolution; avoid if wet | |

| Esters/Ethers | Ethyl Acetate (EtOAc) | Good | Low | Extraction; Chromatography |

| Diethyl Ether ( | Moderate | Low | Precipitation/Washing | |

| Hydrocarbons | Toluene | Moderate-Good | Low | Azeotropic drying; Recrystallization |

| Hexanes / Heptane | Poor (<1 mg/mL) | Low | Anti-solvent for crystallization | |

| Protic | Water | Reactive | Critical | Do Not Use (Hydrolysis) |

| Methanol / Ethanol | Reactive | Critical | Forms Sulfonate Esters (Solvolysis) | |

| Dipolar Aprotic | DMSO / DMF | High | High | Risk of decomposition at high T; difficult removal |

Critical Note on THF: Ensure THF is free of peroxides and stabilized. While soluble, sulfonyl chlorides can react with THF under harsh Lewis acid conditions.

Mechanistic Analysis: Solvation vs. Solvolysis

Understanding why this compound behaves differently in DCM versus Methanol is vital for process design.

Solvation in Aprotic Solvents (DCM, Toluene)

The 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride molecule is lipophilic due to the halogenated benzene ring.

-

Mechanism: Solvation occurs via London Dispersion Forces (interaction with the aryl ring) and Dipole-Dipole interactions (interaction with the polar

and -

Outcome: The solvent molecules surround the solute without breaking covalent bonds, allowing for stable storage and reaction.

Reactivity in Protic Solvents (Water, Alcohols)

In nucleophilic solvents, the sulfur atom acts as a "hard" electrophile.

-

Mechanism (Hydrolysis/Alcoholysis): The oxygen of the water/alcohol attacks the sulfur center. The chloride ion is a good leaving group, leading to the formation of the sulfonic acid (in water) or sulfonate ester (in alcohol) and HCl gas.

-

Thermodynamics: This reaction is exothermic and irreversible.

Diagram 1: Hydrolysis Pathway

The following diagram illustrates the degradation mechanism that occurs if "wet" solvents are used.

Caption: Figure 1. Mechanism of hydrolytic degradation. The electrophilic sulfur atom is attacked by water, expelling chloride to form the sulfonic acid.

Experimental Protocols

Protocol A: Rapid Solubility Screening (Qualitative)

Objective: Determine the best solvent for reaction or purification. Safety: Perform in a fume hood. Wear gloves and goggles.

-

Preparation: Place 10 mg of 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride into a 2 mL GC vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Observation: Vortex for 10 seconds after each addition.

-

Instant Dissolution (<100 µL): High Solubility (>100 mg/mL).

-

Dissolution after 500 µL: Moderate Solubility (~20 mg/mL).

-

Solid remains after 1 mL: Poor Solubility (<10 mg/mL).

-

-

Stability Check: Let the solution stand for 1 hour. If a precipitate forms or the vial gets hot (exotherm), the solvent is incompatible.

Protocol B: Recrystallization (Purification)

Context: Sulfonyl chlorides often hydrolyze slightly during storage, forming high-melting sulfonic acid impurities. Recrystallization removes these.

-

Dissolution: Dissolve the crude solid in the minimum amount of warm Chloroform (

) or Toluene (approx. 40-50°C).-

Why? The sulfonyl chloride is soluble; the sulfonic acid impurity is often insoluble in non-polar organic solvents and can be filtered off.

-

-

Filtration: If the solution is cloudy (sulfonic acid), filter rapidly through a glass frit or cotton plug.

-

Anti-solvent Addition: Slowly add Hexane or Heptane dropwise until a persistent turbidity (cloudiness) appears.

-

Crystallization: Cool the mixture slowly to Room Temperature, then to 0°C.

-

Isolation: Filter the crystals and wash with cold Hexane. Dry under vacuum (desiccator with

or

Decision Logic for Solvent Selection

Use this logic flow to determine the correct solvent for your specific application.

Caption: Figure 2. Decision tree for solvent selection based on experimental intent.

References

-

Sigma-Aldrich. 4-Bromo-2-methylbenzenesulfonyl chloride Safety Data Sheet (SDS). Available at: (Accessed via search).

-

BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Available at:

-

Organic Syntheses. Benzenesulfonyl Chloride Synthesis and Purification. Org.[2][3][4] Synth. Coll. Vol. 1, p. 84. Available at:

-

National Institutes of Health (NIH). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. Available at:

-

Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis. Reaction Chemistry & Engineering. Available at:

Sources

- 1. 1246776-80-6|4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

General procedure for sulfonamide synthesis using 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride

Executive Summary

This guide details the synthetic procedures for coupling 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride (CAS: 1246776-80-6) with primary and secondary amines. This specific sulfonyl chloride is a high-value scaffold in medicinal chemistry due to its orthogonal reactivity : the sulfonyl chloride allows for immediate library generation via amide formation, while the aryl bromide serves as a latent handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

The protocols below prioritize chemoselectivity and yield maximization , addressing the specific steric challenges posed by the ortho-chloro substituent.

Strategic Overview & Mechanistic Insight

The Electrophile Profile

Unlike simple tosyl chloride, 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride presents a unique steric and electronic environment:

-

2-Chloro Substituent (Ortho-effect): Provides steric bulk near the sulfur center. While this slightly retards the rate of nucleophilic attack compared to non-hindered analogs, it significantly improves stability against spontaneous hydrolysis during storage.

-

4-Bromo Substituent: Electron-withdrawing (inductive), activating the sulfonyl chloride, but primarily serving as a downstream diversification point.

-

5-Methyl Substituent: Weakly electron-donating, modulating the acidity of the resulting sulfonamide N-H bond.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The amine nucleophile attacks the electrophilic sulfur, forming a pentavalent tetrahedral intermediate (or transition state), followed by the expulsion of the chloride leaving group. A base is required to neutralize the generated HCl and drive the equilibrium forward.[1]

Figure 1: Mechanistic pathway for sulfonamide formation. The base acts as a proton scavenger to prevent protonation of the amine nucleophile.

Experimental Protocols

Method A: Anhydrous Conditions (The "Gold Standard")

Recommended for: Medicinal chemistry libraries, acid-sensitive substrates, and valuable amines.

Reagents:

-

4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride (1.0 equiv)

-

Amine (

) (1.1 equiv) -

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous][2]

-

Optional: DMAP (0.1 equiv) if the amine is sterically hindered.

Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Dissolution: Dissolve the Amine (1.1 equiv) and Base (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).

-

Cooling: Cool the solution to

using an ice bath. Critical: Controlling the exotherm prevents bis-sulfonylation of primary amines. -

Addition: Dissolve the Sulfonyl Chloride (1.0 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 10–15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

-

Note: Due to the ortho-chloro group, if TLC shows incomplete conversion after 4 hours, reflux gently (

) for 1 hour.

-

-

Quench: Add 1M HCl (aqueous) to quench the reaction and protonate any unreacted amine/pyridine.

Method B: Schotten-Baumann Conditions (Biphasic)

Recommended for: Amino acids, water-soluble amines, or large-scale robust synthesis.

Reagents:

-

Sulfonyl Chloride (1.0 equiv)[3]

-

Amine (1.1 equiv)

-

Base: 10%

or 1M NaOH -

Solvent: THF or Dioxane

Protocol:

-

Dissolve the Amine in the aqueous base solution (2.0 equiv of base).

-

Dissolve the Sulfonyl Chloride in THF.

-

Add the THF solution to the aqueous amine solution vigorously at

. -

Stir vigorously at RT for 4–6 hours. The biphasic nature requires rapid stirring to maximize interfacial surface area.

-

Acidify carefully with 1M HCl to precipitate the sulfonamide (if solid) or extract with EtOAc.

Workup and Purification Workflow

To ensure high purity for biological testing, a systematic workup is required to remove the sulfonic acid byproduct (hydrolysis product) and excess base.

Figure 2: Standard extractive workup for Method A.

Purification Table:

| Method | Applicability | Notes |

| Recrystallization | High (if solid) | Ethanol/Water or EtOAc/Hexanes are standard. The ortho-Cl/Br pattern often induces good crystallinity. |

| Flash Chromatography | General Purpose | Eluent: Hexanes/EtOAc (Gradient 0% |

| Acid/Base Extraction | Scalable | Extract product into 1M NaOH (deprotonate NH), wash organics, then re-acidify aqueous layer to precipitate pure product. |

Troubleshooting & Critical Parameters

| Observation | Probable Cause | Corrective Action |

| Starting Material Remains | Steric hindrance from 2-Cl group | Add DMAP (10 mol%) as a nucleophilic catalyst or heat to |

| Bis-sulfonylation ( | Excess sulfonyl chloride or high temp | Ensure strict 1:1 stoichiometry; keep at |

| Sulfonic Acid Formation | Wet solvents (Hydrolysis) | Use anhydrous DCM; ensure reagents are dry. The 2-Cl group slows hydrolysis, but does not stop it. |

| Product stays in Aqueous | High polarity of product | Salt out the aqueous layer with NaCl; use 10% MeOH in DCM for extraction. |

Safety & Handling

-

Corrosivity: 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride is corrosive and reacts violently with water to release HCl gas. Handle in a fume hood.

-

Sensitizer: Sulfonyl chlorides are potential skin sensitizers. Double-glove (Nitrile) is recommended.

-

Storage: Store under inert gas in a refrigerator (

) to prevent hydrolysis.

References

-

Woolven, H., et al. (2011).[4] "Metal-Free Synthesis of Sulfonamides." Organic Letters, 13(18), 4876–4878.

-

De Luca, L., & Giacomelli, G. (2008).[4] "An Easy and Handy Synthesis of Sulfonamides under Microwave Irradiation." The Journal of Organic Chemistry, 73(10), 3967–3969.

-

BenchChem Technical Support. (2025). "General Principles in the Synthesis of Sulfonamides." BenchChem Application Notes.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions).

-

Sigma-Aldrich. (n.d.). "Product Specification: 4-Bromo-2-methylbenzenesulfonyl chloride." Material Safety Data Sheet.

Sources

Friedel-Crafts sulfonylation techniques using 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride

An In-Depth Guide to the Application of 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride in Friedel-Crafts Sulfonylation

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Friedel-Crafts sulfonylation with a specific focus on the versatile yet challenging reagent, 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride. Diaryl sulfones are a cornerstone structural motif in medicinal chemistry, agrochemicals, and material science. The Friedel-Crafts sulfonylation reaction is one of the most direct methods for their synthesis, involving the electrophilic aromatic substitution of an arene with a sulfonylating agent. This document delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols for its application with various aromatic substrates, and provides practical troubleshooting advice. The protocols are designed to be self-validating systems, ensuring reproducibility and high fidelity for researchers, scientists, and drug development professionals.

The Reagent: Understanding 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride

The selected reagent, 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride, is a polysubstituted aryl sulfonyl chloride. Its structure presents a unique electronic and steric profile that dictates its reactivity.

-

Structure:

-

Sulfonyl Chloride (-SO₂Cl): This is the reactive functional group, a potent electrophile, especially upon activation with a Lewis acid.[1]

-

Bromo and Chloro Groups: These electron-withdrawing halogens decrease the electron density of the aromatic ring, which can slightly enhance the electrophilicity of the sulfur atom.

-

Methyl Group: As an electron-donating group, it partially counteracts the effect of the halogens.

-

This specific substitution pattern makes the resulting diaryl sulfone products valuable as complex intermediates in multi-step syntheses where subsequent functionalization (e.g., cross-coupling reactions at the bromine site) is desired.

Mechanism and Scientific Rationale

The Friedel-Crafts sulfonylation is a classic electrophilic aromatic substitution. The reaction's success hinges on the generation of a highly reactive sulfonyl cation or a polarized complex that can be attacked by the electron-rich aromatic ring of the substrate.

Pillar of Causality: The Role of the Lewis Acid

A strong Lewis acid, typically aluminum chloride (AlCl₃), is essential. Its primary role is to abstract the chloride from the sulfonyl chloride, generating a highly electrophilic sulfonyl cation (or a strongly polarized complex).[2]

Caption: Generation of the sulfonyl cation electrophile.

The subsequent steps involve the nucleophilic attack of the arene on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity and yield the diaryl sulfone product.[3]

A Critical Distinction from Acylation: Unlike Friedel-Crafts acylation, where the Lewis acid catalyst is regenerated, in sulfonylation, the diaryl sulfone product is a moderate Lewis base. It forms a stable complex with the Lewis acid (e.g., AlCl₃).[4] This interaction sequesters the catalyst, meaning that stoichiometric or even excess amounts of the Lewis acid are required for the reaction to proceed to completion. This is a crucial experimental consideration often overlooked.

Caption: Overall mechanism of Friedel-Crafts Sulfonylation.

Application Protocol 1: Sulfonylation of a Standard Arene (Toluene)

This protocol details the reaction of 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride with toluene, a moderately activated aromatic substrate. The para-selectivity is expected to be high due to the steric bulk of the sulfonylating agent and the directing effect of the methyl group.[5]

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride | 309.99 | 5.0 | 1.55 g | Limiting Reagent |

| Toluene | 92.14 | 25.0 (5 eq) | 2.7 mL | Reagent and solvent |

| Aluminum Chloride (Anhydrous) | 133.34 | 6.0 (1.2 eq) | 0.80 g | Must be fresh, handle in glovebox/dry |

| Dichloromethane (DCM, Anhydrous) | - | - | 20 mL | Anhydrous solvent |

| Crushed Ice | - | - | ~50 g | For quenching |

| Concentrated HCl | - | - | ~5 mL | To hydrolyze AlCl₃ complexes |

| Ethyl Acetate | - | - | ~100 mL | For extraction |

| Saturated NaHCO₃ solution | - | - | ~50 mL | For washing |

| Brine | - | - | ~50 mL | For washing |

| Anhydrous Na₂SO₄ or MgSO₄ | - | - | As needed | For drying |

Step-by-Step Methodology

-

Reaction Setup (Inert Conditions are Paramount):

-

Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Allow to cool to room temperature under a stream of dry nitrogen.

-

Causality: Sulfonyl chlorides and especially AlCl₃ are highly moisture-sensitive. Water will decompose the catalyst and the reagent, halting the reaction.[6]

-

-

Catalyst Suspension:

-

In a glovebox or under a positive pressure of nitrogen, add anhydrous aluminum chloride (0.80 g) to the flask, followed by anhydrous DCM (10 mL). Stir to create a suspension.

-

-

Formation of Electrophile:

-

Dissolve 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride (1.55 g) in anhydrous DCM (10 mL) and add it to the dropping funnel.

-

Cool the AlCl₃ suspension to 0 °C using an ice bath.

-

Add the sulfonyl chloride solution dropwise to the stirred AlCl₃ suspension over 15 minutes. A color change and slight exotherm may be observed. Stir the mixture at 0 °C for an additional 20 minutes to ensure complete formation of the electrophilic complex.[2]

-

-

Addition of Arene:

-

Add toluene (2.7 mL) to the reaction mixture dropwise via syringe at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The product spot should be more polar than the starting sulfonyl chloride.

-

-

Work-up and Quenching (Perform in a Fume Hood):

-

Once the reaction is complete, carefully and slowly pour the reaction mixture onto a beaker containing ~50 g of crushed ice and ~5 mL of concentrated HCl. This is a highly exothermic and gas-evolving step.

-

Causality: The ice/HCl mixture serves two purposes: it quenches any unreacted electrophile and hydrolyzes the AlCl₃-sulfone product complex, liberating the final product.[2]

-

-

Extraction and Purification:

-

Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford the pure diaryl sulfone.

-

Adapting the Protocol: Substrate Scope Considerations

The reactivity of the aromatic substrate dramatically influences the required reaction conditions.

| Substrate Class | Example | Required Condition Adjustment | Rationale |

| Activated | Anisole | Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂).[6] Run at 0 °C to room temp. Use stoichiometric arene to avoid polysulfonylation. | Highly activated rings are prone to over-reaction (polysulfonylation) and can be sensitive to aggressive Lewis acids which may cause cleavage of the activating group.[7] |

| Deactivated | C₆H₅Cl | Use a stronger Lewis acid (AlCl₃). May require elevated temperatures (e.g., 40-60 °C) and longer reaction times.[8] | Electron-withdrawing groups make the aromatic ring a weaker nucleophile, requiring more forcing conditions to drive the electrophilic substitution. Strongly deactivated rings (e.g., nitrobenzene) may fail to react.[7] |

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| No or Low Conversion | 1. Inactive (hydrated) AlCl₃.2. Insufficient amount of Lewis acid.3. Deactivated aromatic substrate. | 1. Use a fresh, unopened bottle of anhydrous AlCl₃ or sublime it before use.2. Ensure at least 1.1-1.2 equivalents are used.3. Increase reaction temperature and/or time. |

| Formation of Dark Tar/Polymer | 1. Reaction temperature too high for an activated substrate.2. Moisture contamination. | 1. Maintain lower temperatures (0 °C to RT).2. Ensure all glassware is flame-dried and reagents/solvents are anhydrous. |

| Complex Mixture of Products | 1. Polysulfonylation of a highly activated arene.2. Isomer formation. | 1. Use the arene as the limiting reagent or use a milder catalyst.2. This is inherent to the substrate; isomers may need to be separated by careful chromatography. |

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol, from initial setup to final analysis.

Caption: A generalized workflow for Friedel-Crafts Sulfonylation.

Safety and Handling

-

4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride: Assumed to be corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water. Handle only in a glovebox or a fume hood with precautions to exclude moisture.

-

Dichloromethane: A volatile and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

-

Quenching: The quenching of the reaction with water/ice is highly exothermic and releases HCl gas. This must be done slowly, with cooling, and in a fume hood.

References

-

MDPI. (2022, March 2). Chloroaluminate Ionic Liquid Immobilized on Magnetic Nanoparticles as a Heterogeneous Lewis Acidic Catalyst for the Friedel–Crafts Sulfonylation of Aromatic Compounds. Available at: [Link]

-

ResearchGate. a) Friedel‐Crafts sulfonylation of aromatic compounds using Ps‐AlCl3.... Available at: [Link]

-

Organic Reaction Mechanism. SULFONATION: MECHANISM. Available at: [Link]

-

ACS Publications. (2001, November 15). Friedel−Crafts Sulfonylation in 1-Butyl-3-methylimidazolium Chloroaluminate Ionic Liquids. Available at: [Link]

-

RSC Publishing. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Available at: [Link]

-

SciSpace. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Available at: [Link]

-

The Journal of Agriculture and Development. (2022, June 16). Friedel-Crafts sulfonylation catalyzed by chloroaluminate ionic liquid immobilized on magnetic nanoparticles: Optimization by. Available at: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

-

YouTube. (2020, October 23). Mechanism of Sulphonation and Friedel-Craft reactions. Available at: [Link]

-

Indian Journal of Chemistry. A practical and efficient method for the preparation of aromatic sulfones by the reaction of aryl sulfonyl chlorides with arenes. Available at: [Link]

-

ACS Publications. Mechanism of Friedel-Crafts acylation and sulfonylation reactions. Available at: [Link]

-

ResearchGate. An efficient method for aromatic Friedel–Crafts alkylation, acylation, benzoylation, and sulfonylation reactions | Request PDF. Available at: [Link]

-

ResearchGate. Synthesis of diaryl sulfones via C−H activation. Available at: [Link]

-

Organic Chemistry Portal. A Mild and Base-Free Synthesis of Unsymmetrical Diaryl Sulfones from Arylboronic Acids and Arylsulfonyl Hydrazides. Available at: [Link]

-

Chemical Review and Letters. Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Available at: [Link]

-

Nanomaterials Chemistry. Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Crucial Role of 4-Chlorobenzenesulfonyl Chloride in Organic Synthesis. Available at: [Link]

-

ResearchGate. Substrate scope for the Friedel‐Crafts sulfonylation of sulfonyl chloride catalyzed by triflic acid. General reaction conditions. Available at: [Link]

-

Georganics. Sulfonyl chlorides. Available at: [Link]

-

Wiley Online Library. Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Available at: [Link]

- Google Patents. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Purification of 4-Bromo-2-chloro-5-methylbenzenesulfonyl Chloride

Introduction: The Stability Paradox

Purifying 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride (BCM-SO₂Cl) presents a classic paradox in organic synthesis: the compound is highly reactive toward nucleophiles (the desired trait for sulfonamide synthesis), yet this same reactivity makes it prone to rapid degradation during purification.

The primary impurities encountered are:

-

Sulfonic Acid Derivative: Formed via hydrolysis (

). -

Diaryl Sulfone: A side product of Friedel-Crafts sulfonylation.

-

Residual Mineral Acids:

or

This guide prioritizes non-destructive purification —methods that remove impurities without triggering the moisture-sensitive decomposition cascade.

Module 1: Critical Handling & Stability

Before attempting purification, you must stabilize the environment.[1] Sulfonyl chlorides are not just "moisture sensitive"; they are autocatalytic in their decomposition. The HCl generated by hydrolysis catalyzes further hydrolysis.

The "Never" List

| DO NOT | Reasoning (The Chemistry) |

| Do NOT use Alcohols | Methanol/Ethanol react rapidly to form sulfonate esters ( |

| Do NOT heat >60°C | Thermal instability can cause sulfur dioxide extrusion or darkening (charring) due to polymerization. |

| Do NOT use wet Silica | Standard silica gel contains bound water that hydrolyzes the chloride on the column. |

Module 2: The "Cold Wash" Protocol (Pre-Purification)

Use this method immediately after synthesis workup to remove mineral acids and bulk sulfonic acid.

The Logic: Sulfonyl chlorides are insoluble in cold water, while sulfonic acids and mineral acids are highly soluble. Rapid partitioning prevents hydrolysis.

Step-by-Step Protocol

-

Dissolution: Dissolve the crude BCM-SO₂Cl in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

-

Note: DCM is preferred as it sinks, making separation easier and keeping the product away from the upper aqueous layer.

-

-

The Ice Wash: Prepare a beaker of distilled water containing crushed ice (Temp < 5°C).

-

Extraction:

-

Pour the organic layer into a separatory funnel.

-

Add the ice-cold water.

-

Shake vigorously for only 15-20 seconds.

-

Why fast? Speed minimizes the contact time between the sulfonyl chloride and water, preventing hydrolysis [2].

-

-

Separation: Immediately drain the organic layer.

-

Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

) for 10 minutes. Avoid Magnesium Sulfate ( -

Concentration: Evaporate solvent under reduced pressure (Rotavap) at a bath temperature < 35°C .

Module 3: Recrystallization (The Gold Standard)

If the "Cold Wash" does not yield sufficient purity (>95%), recrystallization is required. Because BCM-SO₂Cl is a substituted benzene with a melting point likely between 60–80°C (based on analogs [3]), it is prone to "oiling out."

Recommended Solvent Systems

-

System A (Preferred): Chloroform / Petroleum Ether (40-60)

-

System B (Alternative): Toluene / Hexane

-

System C (For highly impure samples): Carbon Tetrachloride (if safety permits) or 1,2-Dichloroethane.

The "Cloud Point" Method

-

Dissolve: Place the crude solid in a flask. Add the polar solvent (Chloroform or Toluene) dropwise while heating gently (40-50°C) until just dissolved. Do not boil.

-

Precipitate: Remove from heat. Slowly add the non-polar anti-solvent (Petroleum Ether or Hexane) dropwise with swirling.

-

The Critical Moment: Stop adding anti-solvent the instant a faint, persistent cloudiness appears.

-

Clarify: Add one single drop of the polar solvent to clear the solution.

-

Crystallize:

-

Allow to cool to room temperature undisturbed.

-

Then, place in a refrigerator (4°C) for 2 hours.

-

Pro-Tip: If oil droplets form instead of crystals, scratch the glass vigorously with a glass rod to induce nucleation.

-

Module 4: Visualization of Workflows

Figure 1: Purification Decision Matrix

Use this logic flow to determine the correct purification route based on your crude analysis.

Caption: Decision tree for selecting the optimal purification method based on impurity profile.

Figure 2: The "Oiling Out" Troubleshooting Loop

A specific guide for when the product separates as a liquid instead of a solid.

Caption: Troubleshooting logic for handling the "Oiling Out" phenomenon during recrystallization.

Module 5: Troubleshooting & FAQs

Q1: My product turned into a white smoke when I opened the flask. What happened?

Diagnosis: Hydrolysis. Explanation: The "smoke" is Hydrogen Chloride (HCl) gas reacting with atmospheric moisture. This indicates your product has hydrolyzed significantly to the sulfonic acid. Fix: You cannot reverse this. If a significant amount remains solid, immediately dissolve in DCM, perform a Cold Wash (Module 2) to remove the acid, and dry thoroughly. Store under Nitrogen.[1]

Q2: The solid is pink/brown. Is it ruined?

Diagnosis: Trace decomposition or halogen oxidation. Explanation: Sulfonyl chlorides often darken due to trace thermal decomposition or oxidation of phenolic impurities. Fix: This is usually cosmetic. Perform a Recrystallization (Module 3) using a small amount of activated charcoal in the hot filtration step (if not oiling out). Warning: Charcoal can sometimes catalyze hydrolysis; use sparingly and filter quickly.

Q3: Can I use Silica Gel Chromatography?

Diagnosis: Risky but possible. Explanation: Silica is acidic and hygroscopic. Protocol: If you must column:

-

Flush the column with pure Hexane first to remove moisture.

-

Elute rapidly with Hexane:EtOAc (9:1 to 4:1) .

-

Do not let the compound sit on the silica for more than 15 minutes [4].

Q4: Why did my product turn into a liquid oil during recrystallization?

Diagnosis: "Oiling Out." Explanation: The product's melting point is lower than the boiling point of your solvent mixture, or the solution is too concentrated. Fix:

-

Re-heat the mixture until the oil dissolves.

-

Add a small amount of the polar solvent (Chloroform).

-

Allow the solution to cool very slowly to room temperature.

-

Scratch the side of the flask with a glass rod to create nucleation sites.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Sulfonyl Chlorides).

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General procedures for Arylsulfonyl Chlorides).

-

ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzenesulfonyl chloride Properties. (Used for analog melting point comparison).

-

BenchChem. (2025).[1][2] Technical Guide: Stability and Storage of Isopropylbenzenesulfonyl Chloride. (Validated hydrolysis kinetics for substituted benzenesulfonyl chlorides).

Sources

Technical Support Guide: Optimizing Conversions with 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride

Topic: Troubleshooting Low Conversion Rates Reagent: 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride (CAS: 1246776-80-6) Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Ortho-Effect" Trap

You are likely reading this because your standard sulfonylation protocol (e.g., amine + TEA in DCM) has stalled at 30–50% conversion, or worse, yielded only hydrolyzed sulfonic acid.

While 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride appears to be a standard electrophile, it presents a specific kinetic trap. The 2-chloro substituent (ortho-position) creates a significant steric barrier to the nucleophilic trajectory required for

This guide provides a root-cause analysis and self-validating protocols to distinguish between reagent degradation and kinetic stalling .

Module 1: Reagent Integrity (The "Is it Dead?" Phase)

Before optimizing reaction conditions, you must confirm the electrophile is still a chloride and not the inert sulfonic acid. Sulfonyl chlorides are hygroscopic; the 2-chloro and 4-bromo groups increase the electrophilicity of the sulfur, paradoxically making it more sensitive to atmospheric moisture during storage.

FAQ: How do I rapidly validate reagent purity without running a full NMR?

Answer: Use the TLC Polarity Check . The sulfonyl chloride is lipophilic; the hydrolysis product (sulfonic acid) is highly polar.

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: 20% EtOAc in Hexanes.

-

Visualization: UV (254 nm).

| Compound Species | Appearance | |

| Active Reagent ( | 0.6 – 0.8 | Distinct UV-active spot. |

| Hydrolysis Product ( | 0.0 – 0.1 | Streaks at the baseline. |

Decision Gate:

-

>95% High

spot: Reagent is active. Proceed to Module 2. -

Baseline streaking observed: Significant hydrolysis has occurred.

Module 2: Overcoming Steric Hindrance (The "Push" Phase)

If the reagent is pure but conversion is low, the issue is kinetic. The ortho-chloro group blocks the nucleophile.[1] Standard bases (TEA, DIPEA) in non-polar solvents (DCM) are often insufficient because they do not activate the electrophile.

The Solution: Nucleophilic Catalysis (DMAP)[4][5]

You must switch from a general base mechanism to a nucleophilic catalysis mechanism using 4-Dimethylaminopyridine (DMAP). DMAP attacks the sulfonyl sulfur to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is cationic (highly electrophilic) and projects the sulfonyl group away from the steric bulk of the 2-chloro substituent, inviting amine attack.

Visualizing the Pathway

Figure 1: Comparison of the blocked direct attack vs. the DMAP-catalyzed pathway.

Protocol: The "Gold Standard" DMAP Method

Reagents:

-

Amine (1.0 equiv)

-

Sulfonyl Chloride (1.1 – 1.2 equiv)[1]

-

Base: Pyridine (Solvent & Base) OR TEA (2.0 equiv) in DCM.

-

Catalyst: DMAP (0.1 – 0.2 equiv). Crucial Step.

Step-by-Step:

-

Dissolve the amine in anhydrous DCM (or use neat Pyridine for difficult cases).

-

Add Base (TEA or DIPEA) if using DCM.

-

Add DMAP (10-20 mol%). Do not omit this.

-

Cool to 0°C.

-

Add the 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride portion-wise.

-

Why? This controls the exotherm and prevents side reactions.

-

-

Allow to warm to Room Temperature (RT).

-

Monitor: Check TLC at 1 hour.

-

Still low conversion? Heat to 40°C (refluxing DCM). The 2-chloro stability allows for moderate heating without desulfonylation.

-

Module 3: Troubleshooting & Optimization Matrix

Use this decision matrix to diagnose persistent issues.

| Symptom | Probable Cause | Corrective Action |

| Reagent disappears, but no Product | Hydrolysis. Moisture entered the system. The "disappearance" is the conversion to water-soluble sulfonic acid, which washes away during workup. | 1. Dry all glassware/solvents.2. Increase sulfonyl chloride equivalents (1.5 eq).3. Add molecular sieves to the reaction. |

| Starting Material remains (Stalled) | Steric Hindrance. The nucleophile cannot penetrate the 2-Cl/5-Me shield. | 1. Switch solvent to Pyridine (acts as solvent/base/catalyst).2. Increase Temp to 60°C (requires switching solvent to DCE or Toluene).3. Use NaH in THF (deprotonate amine to make it a super-nucleophile). |

| Double Sulfonylation ( | Excess Reagent. Common with primary amines and unhindered chlorides, but rare with this hindered reagent. | 1. Reduce Sulfonyl Chloride to 0.95 equiv.2. Add reagent slowly at -10°C. |

| Impurity at Baseline (Acidic) | Incomplete Workup. Sulfonic acid byproduct is contaminating the organic layer. | 1. Wash organic layer with sat. |

Module 4: Workup & Isolation (The "Ghost Yield" Prevention)

A common failure mode with this specific molecule is losing the product during extraction. The lipophilic halogens (Br, Cl) make the sulfonamide product quite non-polar, but if the reaction uses pyridine, emulsions are frequent.

Optimized Workup Protocol

-

Quench: Add saturated

or water to destroy excess sulfonyl chloride.-

Note: Stir for 15 mins to ensure all excess reagent hydrolyzes to the acid (which is easy to remove).

-

-

Dilute: Add EtOAc (Ethyl Acetate). Avoid DCM for extraction if emulsions form.

-

Acid Wash (Critical if using Pyridine/DMAP):

-

Wash the organic layer with 1M HCl (2x).

-

Why? This protonates the Pyridine and DMAP, pulling them into the aqueous layer.

-

-

Base Wash:

-

Wash with sat.

. -

Why? This deprotonates the benzenesulfonic acid byproduct (

), forcing it into the aqueous layer.[2]

-

-

Dry & Concentrate: Dry over

, filter, and concentrate.

Troubleshooting Flowchart

Figure 2: Diagnostic workflow for low conversion.

References

-

Reactivity of Sulfonyl Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 28: Nucleophilic substitution at sulfur).

-

DMAP Catalysis Mechanism: Ragnarsson, U., & Grehn, L. (1998). Novel amine protecting groups based on the 2-(trimethylsilyl)ethanesulfonyl (SES) moiety. Accounts of Chemical Research, 24(10), 285–296. (Details the N-sulfonylpyridinium intermediate).

-

Hydrolysis Kinetics: Vizgert, R. V. (1963). The reactivity of aromatic sulfonyl chlorides.[1][4][5][6][7][8][9][10] Russian Chemical Reviews, 32(1), 1. (Kinetics of hydrolysis vs. aminolysis). [3]

-

Compound Data: PubChem. (n.d.). 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride.[11] National Library of Medicine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. Synthetic approaches and applications of sulfonimidates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01191F [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. 1246776-80-6|4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

A Comparative Guide to the ¹H NMR Interpretation of 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of chemical intermediates is a cornerstone of quality control and regulatory compliance.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for the structural elucidation of organic compounds, providing detailed information on chemical environment and molecular connectivity.[3][4] This guide presents an in-depth analysis and interpretation of the proton (¹H) NMR spectrum for 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride, a polysubstituted aromatic compound. We will compare theoretical predictions based on fundamental principles with experimental data from analogous structures to provide a robust framework for its characterization.

Theoretical ¹H NMR Spectral Prediction: A First-Principles Approach

The structure of 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride presents a unique substitution pattern on the benzene ring. To predict its ¹H NMR spectrum, we must consider three key factors: chemical shift (δ), integration, and spin-spin coupling (J-coupling).

Molecular Structure and Proton Environments:

The molecule has two distinct aromatic protons and one methyl group, leading to three unique signals in the ¹H NMR spectrum.

-

H-3: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride (-SO₂Cl) group and meta to the chloro (-Cl) group.

-

H-6: This proton is ortho to the chloro (-Cl) and methyl (-CH₃) groups and meta to the bromo (-Br) group.

-

-CH₃: The protons of the methyl group at position C-5.

Chemical Shift (δ) Prediction:

The chemical shift of an aromatic proton is heavily influenced by the electronic effects (inductive and resonance) of the substituents on the ring.[5][6] Electron-withdrawing groups (EWGs) deshield nearby protons, shifting their signals downfield (to higher ppm), while electron-donating groups (EDGs) shield them, causing an upfield shift (to lower ppm).[7]

-

-SO₂Cl: A very strong EWG, it will significantly deshield protons ortho and para to it.

-

-Cl & -Br: These halogens are inductively withdrawing but can donate electron density through resonance. Their net effect is typically deshielding.

-

-CH₃: A weak EDG, it will shield nearby protons.

Based on these effects, we can make the following predictions:

-

H-3: Being ortho to the potent -SO₂Cl group, this proton is expected to be the most deshielded and appear furthest downfield in the aromatic region.

-

H-6: This proton is influenced by a mix of effects. The ortho -Cl group is deshielding, while the ortho -CH₃ group is shielding. Its chemical shift will be downfield from benzene (7.3 ppm) but likely upfield relative to H-3.

-

-CH₃: Protons on carbons attached to an aromatic ring (benzylic protons) typically appear in the 2.0-3.0 ppm range.[8]

Integration:

The integral of each signal is proportional to the number of protons it represents. We expect a ratio of 1:1:3 for the H-3, H-6, and -CH₃ signals, respectively.

Spin-Spin Coupling (Multiplicity):

Coupling occurs between non-equivalent protons, typically through two or three bonds.[9]

-

The two aromatic protons, H-3 and H-6, are separated by four bonds (para to each other).

-

Para coupling (⁴J) in aromatic systems is very small, typically 0-1 Hz.[10]

-

This small coupling constant is often not resolved by standard NMR instruments, or it may appear as a slight broadening of the peak.

-

Therefore, both the H-3 and H-6 signals are predicted to appear as singlets .

-

The methyl protons (-CH₃) have no adjacent protons to couple with, so they will also appear as a singlet .

Comparative Analysis with Structurally Related Compounds

To validate our predictions, we can compare the expected spectrum with known data for simpler, analogous molecules. This comparative approach is a powerful tool in structural elucidation.

| Compound | Key Protons | Observed Chemical Shift (δ, ppm) & Multiplicity | Rationale for Comparison |

| 4-Bromobenzenesulfonyl chloride [11] | Protons ortho to -SO₂Cl | ~7.9 (Doublet) | Demonstrates the strong deshielding effect of the -SO₂Cl group on ortho protons. |

| 4-Chlorobenzenesulfonyl chloride [12] | Protons ortho to -SO₂Cl | ~7.9-8.0 (Doublet) | Reinforces the deshielding effect of the -SO₂Cl group, similar to the bromo-analog. |

| 4-Bromo-2-methylbenzenesulfonyl chloride | Aromatic Protons | Complex Multiplet | This isomer helps illustrate how changing the substituent positions drastically alters the spectrum, highlighting the diagnostic power of NMR. |

| Toluene | Aromatic Protons | ~7.2-7.3 (Multiplet) | Provides a baseline for the effect of a methyl group, which causes only minor shifts. |

This comparison strongly supports our prediction that the proton ortho to the sulfonyl chloride group (H-3) in our target molecule will be significantly downfield, likely above 7.9 ppm. The H-6 proton, being influenced by less powerful groups, will resonate at a lower chemical shift.

Predicted ¹H NMR Data Summary

Based on the theoretical and comparative analysis, the expected ¹H NMR spectrum for 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride is summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-3 | ~8.0 - 8.2 | Singlet (s) | 1H |

| H-6 | ~7.5 - 7.7 | Singlet (s) | 1H |

| -CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H |

Experimental Protocol & Data Acquisition Workflow

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and a systematic approach to data acquisition.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride.[13][14]

-

Transfer the solid to a clean, dry, high-quality 5 mm NMR tube.[14]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the tube.[15] CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds.

-

Cap the tube securely and gently agitate until the sample is fully dissolved. A homogeneous solution is critical for good spectral resolution.[15]

-

If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

-

NMR Spectrometer Setup & Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

-

Place the sample into the NMR magnet.

-

Lock onto the deuterium signal of the solvent (e.g., CDCl₃).

-

Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., 400 MHz spectrometer, 30-degree pulse angle, 1-2 second relaxation delay, 8-16 scans).

-

Include a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shift scale to 0.00 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in positive, absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the protons.

-

Data Acquisition and Interpretation Workflow Diagram

Caption: Workflow for NMR analysis from sample prep to structural confirmation.

Conclusion

The ¹H NMR spectrum of 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride is predicted to be distinct and readily interpretable. The key diagnostic features are three singlet signals with an integration ratio of 1:1:3. The two aromatic singlets, arising from the lack of significant ortho or meta coupling, are expected to be well-separated due to the powerful and opposing electronic effects of the substituents. The most downfield singlet can be definitively assigned to the proton ortho to the sulfonyl chloride group. This combination of chemical shift, integration, and multiplicity provides a unique spectral fingerprint, allowing for unambiguous structural verification and differentiation from its isomers, a critical step in ensuring the quality and integrity of materials used in pharmaceutical development.[16]

References

- Vertex AI Search. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products.

- Moravek. (2021, April 12). Applications of NMR in Pharmaceutical Analysis.

- Lab Manager. (2025, August 27).

- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.

- ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.

- University of Ottawa.

- Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing.

- University of Liverpool. The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.

- University of California, Irvine. 1H NMR.

- Gustavus Adolphus College.

- ResearchGate. (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes.

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

- University of the West Indies.

- YouTube. (2021, October 6).

- Organic Chemistry D

- St. Olaf College.

- InfoSheet.

- University of Regensburg. 1H NMR Spectroscopy.

- University of Cambridge. Chemical shifts.

- JoVE. (2025, May 22).

- University of California, San Diego.

- MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Western University.

- Organomation.

- Royal Society of Chemistry.

- Benchchem. A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings.

- University of Puget Sound.

- ChemicalBook. 4-Bromobenzenesulfonyl chloride(98-58-8) 1H NMR spectrum.

- Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.

- Merck. 4-Bromo-2-methylbenzenesulfonyl chloride 97 139937-37-4.

- BLD Pharm. 1246776-80-6|4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride.

- ChemicalBook. 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR spectrum.

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. moravek.com [moravek.com]

- 3. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 4. veeprho.com [veeprho.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. 1H Applications [ch.ic.ac.uk]

- 11. 4-Bromobenzenesulfonyl chloride(98-58-8) 1H NMR [m.chemicalbook.com]

- 12. 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR spectrum [chemicalbook.com]

- 13. sites.uclouvain.be [sites.uclouvain.be]

- 14. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 15. organomation.com [organomation.com]

- 16. emerypharma.com [emerypharma.com]

Mass spectrometry analysis and fragmentation of 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride

Comparative Analysis Guide: Mass Spectrometry of 4-Bromo-2-chloro-5-methylbenzenesulfonyl Chloride

Executive Summary

4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride (BCM-SO2Cl) is a highly functionalized building block used frequently in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its analysis presents a unique dual challenge: chemical reactivity (susceptibility to hydrolysis) and isotopic complexity (presence of one bromine and two chlorine atoms).[1]

This guide compares the two primary analytical workflows for BCM-SO2Cl: Direct EI-GC-MS versus Derivatization ESI-LC-MS . While GC-MS offers structural elucidation via fragmentation, it risks thermal degradation. Conversely, LC-MS requires derivatization but provides superior sensitivity and quantification for biological matrices.

The Isotopic Fingerprint (Theoretical Baseline)

Before selecting an analytical method, researchers must understand the diagnostic isotopic cluster of BCM-SO2Cl. The molecule contains one Bromine (

This creates a distinct "M+" cluster spanning 6 mass units.

Table 1: Theoretical Isotopic Distribution (Molecular Ion) Formula: C₇H₅BrCl₂O₂S

| Peak Label | Composition | Approx. Relative Abundance | Diagnostic Value |

| M (m/z 302) | ⁷⁹Br, ³⁵Cl, ³⁵Cl | 43% | Base peak of the cluster. |

| M+2 (m/z 304) | ⁸¹Br, ³⁵Cl, ³⁵Cl (and mixed) | 100% | The tallest peak due to Br/Cl overlap. |

| M+4 (m/z 306) | Mixed Isotopes | 65% | High intensity confirms multi-halogen presence. |

| M+6 (m/z 308) | ⁸¹Br, ³⁷Cl, ³⁷Cl | 10% | Small but confirms the second Chlorine. |

Analyst Note: A standard "1:1" doublet (Bromine) or "3:1" (Chlorine) will not be observed. The M+2 peak is dominant.

Comparative Analytical Workflows

Method A: Direct Analysis via GC-MS (Electron Ionization)

Best for: Purity assessment of raw material, structural confirmation.

Mechanism:

Upon Electron Ionization (70 eV), the molecular ion (

-

Alpha-Cleavage: Homolytic cleavage of the S-Cl bond releases a chlorine radical (

), yielding the sulfonyl cation ( -

SO₂ Extrusion: The sulfonyl cation ejects neutral

, resulting in the highly stable aryl cation (

Pros & Cons:

-

(+) Specificity: The fragmentation pattern (Loss of 35, then 64) is structurally diagnostic.

-

(-) Thermal Risk: Sulfonyl chlorides can decompose to chlorobenzenes in a hot injector port, potentially leading to false impurity profiles.

Method B: Derivatization via LC-MS (Electrospray Ionization)

Best for: Trace quantification, biological matrices, or degraded samples.

Mechanism: BCM-SO2Cl is reactive and ionizes poorly in ESI (+). To analyze, it is derivatized with a secondary amine (e.g., dimethylamine) or alcohol to form a stable sulfonamide or sulfonate ester.

-

Reaction:

-

Ionization: The resulting sulfonamide protonates easily (

) in ESI positive mode.

Pros & Cons:

-

(+) Stability: "Freezes" the reactive chloride, preventing hydrolysis during analysis.

-

(+) Sensitivity: Sulfonamides have high proton affinity, lowering LOD by 10-100x compared to direct UV or EI analysis.

-

(-) Indirect: You are analyzing the derivative, not the parent. Incomplete derivatization can skew quantitative results.

Experimental Protocols

Protocol A: Direct GC-MS Analysis

Goal: Minimize thermal degradation while obtaining spectral fingerprint.

-

Preparation: Dissolve 1 mg of BCM-SO2Cl in 1 mL of anhydrous Dichloromethane (DCM). Do not use Methanol (reacts to form methyl ester).

-

Inlet Conditions:

-

Mode: Splitless (to minimize residence time) or High Split (100:1) if concentration is high.

-

Temperature: 200°C (Keep strictly below 250°C to prevent

elimination in the liner).

-

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Oven Program:

-

Start: 60°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Total run time: <15 mins.

-

Protocol B: Derivatization for LC-MS

Goal: Convert to stable sulfonamide for quantification.

-

Reagent: Prepare 0.5 M Dimethylamine in Acetonitrile (ACN).

-

Reaction:

-

Mix 50 µL Sample (in ACN) + 50 µL Reagent.

-

Vortex and incubate at RT for 10 mins.

-

Quench with 100 µL 1% Formic Acid (aq).

-

-

LC Conditions:

-

Column: C18 Reverse Phase (2.1 x 50 mm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 mins.

-

-

MS Detection: ESI Positive Mode, Scan m/z 100–600. Look for

.[2][3]

Fragmentation & Data Interpretation

The following table contrasts the ions observed in GC-MS (Parent) vs. LC-MS (Derivative with Dimethylamine).

Table 2: Key Diagnostic Ions

| Fragment/Ion | m/z (Monoisotopic) | Origin | Method |

| Molecular Ion | 301.8 | Parent Radical Cation | GC-MS (EI) |

| Sulfonyl Cation | 266.9 | Loss of Cl radical | GC-MS (EI) |

| Aryl Cation | 202.9 | Loss of | GC-MS (EI) |

| Derivative Parent | 311.9 | Protonated Sulfonamide | LC-MS (ESI) |

Visualization of Pathways

The diagram below illustrates the divergent analytical paths and the specific fragmentation mechanism for the EI-GC-MS workflow.

Figure 1: Analytical decision tree and fragmentation pathways for BCM-SO2Cl.

References

-

NIST Mass Spectrometry Data Center. (2020). Fragmentation patterns of benzenesulfonyl chlorides. NIST Standard Reference Database. Retrieved from [Link]

-

Chemistry Steps. (2025). Isotopic Patterns in Mass Spectrometry: Compounds with Cl and Br. Retrieved from [Link]

-

ResolveMass Laboratories. (2026). GC-MS vs LC-MS: Method Selection Guide for Reactive Intermediates. Retrieved from [Link]

Sources

- 1. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to the Characterization of 4-Bromo-2-chloro-5-methylbenzenesulfonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, substituted benzenesulfonyl chlorides are pivotal building blocks. Their derivatives, particularly sulfonamides, are a cornerstone of many therapeutic agents. This guide provides an in-depth technical comparison of the characterization data for derivatives of 4-bromo-2-chloro-5-methylbenzenesulfonyl chloride and its alternatives. By understanding the nuances in their spectroscopic and physical data, researchers can accelerate compound identification and streamline drug development workflows.

The Strategic Importance of 4-Bromo-2-chloro-5-methylbenzenesulfonyl Chloride

4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride is a highly functionalized aromatic sulfonyl chloride. The presence of bromo, chloro, and methyl groups on the phenyl ring offers several strategic advantages in medicinal chemistry:

-

Multiple Points for Diversification: The bromo and chloro substituents can be exploited for further cross-coupling reactions, allowing for the introduction of a wide range of functionalities.

-

Modulation of Physicochemical Properties: The halogen atoms and the methyl group influence the lipophilicity, electronic properties, and metabolic stability of the final molecule.

-

Structural Rigidity and Defined Vectorial Exit: The sulfonyl chloride group provides a reliable handle for coupling with various amines, anilines, and other nucleophiles, leading to structurally diverse libraries with a defined exit vector for further derivatization.

Synthesis and Characterization of Derivatives: A Predictive Approach

While specific characterization data for derivatives of 4-bromo-2-chloro-5-methylbenzenesulfonyl chloride is not extensively published, we can predict the expected data based on established principles of organic spectroscopy. A common derivatization is the formation of sulfonamides through reaction with a primary or secondary amine.

General Synthetic Workflow

The synthesis of sulfonamides from 4-bromo-2-chloro-5-methylbenzenesulfonyl chloride is typically a straightforward nucleophilic substitution reaction.

DOT Diagram: General Synthesis of Sulfonamides

Caption: General reaction scheme for the synthesis of sulfonamide derivatives.

Predicted Characterization Data for a Model Derivative: N-Benzyl-4-bromo-2-chloro-5-methylbenzenesulfonamide

Let's consider the reaction with benzylamine to form N-benzyl-4-bromo-2-chloro-5-methylbenzenesulfonamide.

Table 1: Predicted Characterization Data for N-Benzyl-4-bromo-2-chloro-5-methylbenzenesulfonamide

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the benzenesulfonamide ring will appear as singlets or doublets in the downfield region (δ 7.5-8.0 ppm). The methyl group protons will be a singlet around δ 2.4 ppm. The benzylic CH₂ protons will appear as a doublet around δ 4.3 ppm, and the phenyl protons of the benzyl group will be a multiplet around δ 7.2-7.4 ppm. The N-H proton will be a broad singlet or triplet, its chemical shift being solvent-dependent. |

| ¹³C NMR | Aromatic carbons of the benzenesulfonamide ring will appear in the δ 120-145 ppm region. The methyl carbon will be around δ 20-25 ppm. The benzylic carbon will be around δ 45-50 ppm. |

| IR (Infrared) Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O group of the sulfonamide will be observed around 1340-1370 cm⁻¹ and 1160-1180 cm⁻¹, respectively.[1] An N-H stretching band will be present around 3200-3300 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺). A characteristic fragmentation pattern would involve the loss of the benzyl group and cleavage of the S-N bond. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) will be evident in the molecular ion and fragment peaks. |

| Melting Point | Expected to be a crystalline solid with a sharp melting point. |

Comparative Analysis with Alternative Sulfonyl Chlorides

To provide a comprehensive comparison, we will examine the characterization data of derivatives from two commercially available and structurally related sulfonyl chlorides: 4-Bromobenzenesulfonyl chloride and 4-Bromo-2-methylbenzenesulfonyl chloride .

4-Bromobenzenesulfonyl Chloride: A Simpler Analogue

4-Bromobenzenesulfonyl chloride is a simpler analogue, lacking the chloro and methyl substituents. This allows for a direct assessment of the impact of these groups on the spectroscopic properties.

Table 2: Characterization Data for 4-Bromobenzenesulfonyl Chloride and its Derivative

| Compound | Melting Point (°C) | Key Spectroscopic Features |

| 4-Bromobenzenesulfonyl chloride | 73-75[2] | IR: Strong S=O stretching bands. ¹H NMR (CDCl₃): Aromatic protons will show a typical AA'BB' pattern in the downfield region. |

| N-Phenyl-4-bromobenzenesulfonamide | 149-151 | ¹H NMR (CDCl₃): δ 7.65 (d, 2H), 7.55 (d, 2H), 7.30-7.10 (m, 5H). ¹³C NMR (CDCl₃): δ 139.0, 137.5, 132.5, 129.2, 128.8, 125.0, 121.5. |

4-Bromo-2-methylbenzenesulfonyl Chloride: Assessing the Chloro-group's Influence

This analogue allows for a direct comparison of the effect of the chloro substituent at the 2-position.

Table 3: Characterization Data for 4-Bromo-2-methylbenzenesulfonyl Chloride

| Compound | Melting Point (°C) | Key Spectroscopic Features |

| 4-Bromo-2-methylbenzenesulfonyl chloride | 62-66[3] | ¹H NMR (CDCl₃): The aromatic protons will be split into a more complex pattern due to the presence of the methyl group. The methyl protons will appear as a singlet around δ 2.5 ppm. |

The introduction of the chloro group in 4-bromo-2-chloro-5-methylbenzenesulfonyl chloride is expected to further deshield the adjacent aromatic protons in the ¹H NMR spectrum compared to 4-bromo-2-methylbenzenesulfonyl chloride.

Experimental Protocols

General Procedure for the Synthesis of Sulfonamides

-

To a solution of the amine (1.2 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, add a solution of the respective sulfonyl chloride (1.0 mmol) in dichloromethane (5 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Characterization Techniques

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-